molecular formula C10H18O B14756937 2,6-Dimethylocta-1,6-dien-3-ol CAS No. 627-71-4

2,6-Dimethylocta-1,6-dien-3-ol

Cat. No.: B14756937
CAS No.: 627-71-4
M. Wt: 154.25 g/mol
InChI Key: OSLMIIJINZJSGR-UHFFFAOYSA-N
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Description

2,6-Dimethylocta-1,6-dien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a colorless oil with a pleasant floral scent and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool can be synthesized through various methods. One common synthetic route involves the isomerization of myrcene, a naturally occurring terpene. This process typically requires the use of acidic catalysts such as sulfuric acid or zeolites . Another method involves the hydration of ocimene, another terpene, using acidic conditions to yield linalool .

Industrial Production Methods

Industrial production of linalool often involves the extraction from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process includes steam distillation or solvent extraction, followed by purification steps such as fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Linalool undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Linalool oxide: Formed through oxidation.

    Tetrahydrolinalool: Formed through reduction.

    Linalyl acetate: Formed through esterification.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linalool is unique due to its widespread occurrence in nature and its versatile applications in various industries. Its pleasant scent and low toxicity make it a valuable compound in perfumery and flavoring .

Properties

CAS No.

627-71-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,6-dimethylocta-1,6-dien-3-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)6-7-10(11)8(2)3/h5,10-11H,2,6-7H2,1,3-4H3

InChI Key

OSLMIIJINZJSGR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCC(C(=C)C)O

Origin of Product

United States

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